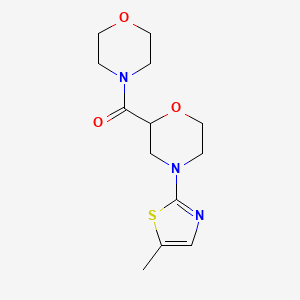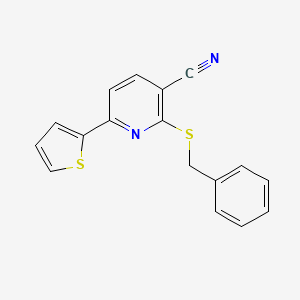![molecular formula C17H17Cl2NO3S B15122266 2-(2,4-dichlorophenoxy)-N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]acetamide](/img/structure/B15122266.png)
2-(2,4-dichlorophenoxy)-N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,4-dichlorophenoxy)-N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]acetamide is a synthetic organic compound It is characterized by the presence of a dichlorophenoxy group and a benzothiophene moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dichlorophenoxy)-N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]acetamide typically involves the following steps:
Formation of the dichlorophenoxy intermediate: This step involves the reaction of 2,4-dichlorophenol with chloroacetic acid in the presence of a base such as sodium hydroxide to form 2-(2,4-dichlorophenoxy)acetic acid.
Formation of the benzothiophene intermediate: This step involves the cyclization of a suitable precursor, such as 2-mercaptobenzaldehyde, to form the benzothiophene ring system.
Coupling reaction: The final step involves the coupling of the dichlorophenoxy intermediate with the benzothiophene intermediate in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzothiophene moiety, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the dichlorophenoxy group, potentially leading to the formation of phenolic derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro groups of the dichlorophenoxy moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common nucleophiles include amines and thiols.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Phenolic derivatives.
Substitution: Amino and thiol derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress.
Industry: Potential use as an agrochemical, particularly as a herbicide or plant growth regulator.
Mécanisme D'action
The mechanism of action of this compound is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors. The dichlorophenoxy group may contribute to its binding affinity, while the benzothiophene moiety may enhance its stability and bioavailability. The exact molecular pathways involved would depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-dichlorophenoxyacetic acid: A well-known herbicide with a similar dichlorophenoxy group.
4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophene: A compound with a similar benzothiophene moiety.
Uniqueness
2-(2,4-dichlorophenoxy)-N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]acetamide is unique due to the combination of the dichlorophenoxy and benzothiophene groups, which may confer distinct chemical and biological properties. This combination may enhance its potential as a versatile compound for various applications.
Propriétés
Formule moléculaire |
C17H17Cl2NO3S |
|---|---|
Poids moléculaire |
386.3 g/mol |
Nom IUPAC |
2-(2,4-dichlorophenoxy)-N-[(4-hydroxy-6,7-dihydro-5H-1-benzothiophen-4-yl)methyl]acetamide |
InChI |
InChI=1S/C17H17Cl2NO3S/c18-11-3-4-14(13(19)8-11)23-9-16(21)20-10-17(22)6-1-2-15-12(17)5-7-24-15/h3-5,7-8,22H,1-2,6,9-10H2,(H,20,21) |
Clé InChI |
XJKVPDMOUXXFIU-UHFFFAOYSA-N |
SMILES canonique |
C1CC2=C(C=CS2)C(C1)(CNC(=O)COC3=C(C=C(C=C3)Cl)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}-N-[(thiophen-2-yl)methyl]ethanediamide](/img/structure/B15122203.png)
![N,N-dimethyl-4-(4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-2-amine](/img/structure/B15122210.png)
![4-{[4-(2,3-Dimethylphenyl)piperazin-1-yl]methyl}-1-methylpyrrolidin-2-one](/img/structure/B15122215.png)
![N-{1-[(oxolan-2-yl)methyl]piperidin-3-yl}cyclopropanecarboxamide](/img/structure/B15122220.png)
![4-(4-{[(3-Methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)-2-(methylsulfanyl)pyrimidine](/img/structure/B15122221.png)
![2-{4-[4-(pyrrolidin-1-yl)pyrimidin-2-yl]piperazin-1-yl}-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B15122225.png)
![5-chloro-N-methyl-N-[1-(quinoxalin-2-yl)piperidin-4-yl]pyrimidin-2-amine](/img/structure/B15122242.png)
![2-(Morpholine-4-carbonyl)-4-{[2-(trifluoromethyl)phenyl]methyl}morpholine](/img/structure/B15122243.png)
![1-[4-({1-[(2-Chloro-4-fluorophenyl)methyl]piperidin-4-yl}oxy)but-2-yn-1-yl]-4-methylpiperazine](/img/structure/B15122256.png)

![N,N-dimethyl-6-(4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-4-amine](/img/structure/B15122265.png)

![N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}-2-(naphthalen-1-yl)acetamide](/img/structure/B15122271.png)
![N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-N,6-dimethylpyrimidin-4-amine](/img/structure/B15122272.png)
